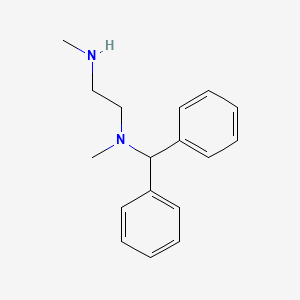
N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine is an organic compound with the molecular formula C17H22N2. It is a derivative of ethylenediamine, featuring a benzhydryl group attached to one nitrogen atom and two methyl groups attached to the other nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine typically involves the reaction of benzhydryl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include:
- Temperature: 50-70°C
- Solvent: Anhydrous ethanol or methanol
- Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems for precise control of temperature and reaction time.
- Purification steps, including distillation and recrystallization, to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzhydryl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Benzhydryl chloride in the presence of a base like sodium hydroxide at 50-70°C.
Major Products
Oxidation: Benzhydryl ketone and dimethylamine.
Reduction: Benzhydryl amine and dimethylamine.
Substitution: Various substituted benzhydryl derivatives depending on the nucleophile used.
Scientific Research Applications
N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The benzhydryl group enhances its binding affinity to these targets, while the dimethylamine moiety facilitates its solubility and transport within biological systems. The compound can modulate enzyme activity by acting as an inhibitor or activator, depending on the specific enzyme and the context of its use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethylenediamine: A simpler analog without the benzhydryl group, used in similar applications but with different binding properties.
N,N,N’,N’-Tetramethylethylenediamine: Another related compound with four methyl groups, used as a ligand and in polymer chemistry.
Uniqueness
N1-Benzhydryl-N1,N2-dimethylethane-1,2-diamine is unique due to the presence of the benzhydryl group, which imparts distinct chemical and biological properties. This group enhances its binding affinity to molecular targets and provides additional sites for chemical modification, making it a versatile compound in various research and industrial applications.
Properties
CAS No. |
103915-36-2 |
|---|---|
Molecular Formula |
C17H22N2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
N'-benzhydryl-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C17H22N2/c1-18-13-14-19(2)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3 |
InChI Key |
WOHAASZOLCPROR-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


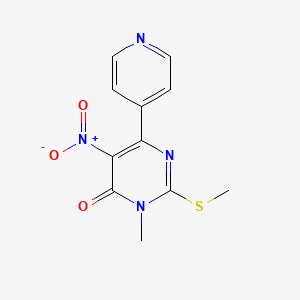
![4-methoxy-N-{2-[(1E)-2-(pyridin-4-yl)ethenyl]phenyl}benzenesulfonamide](/img/structure/B8751313.png)


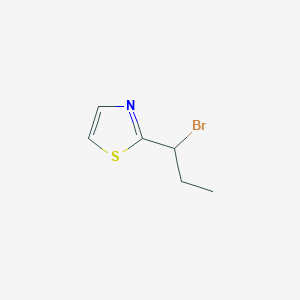
![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B8751332.png)
![2-Nitro-[1,1'-biphenyl]-4-OL](/img/structure/B8751338.png)
![tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8751352.png)

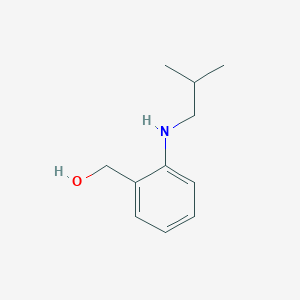
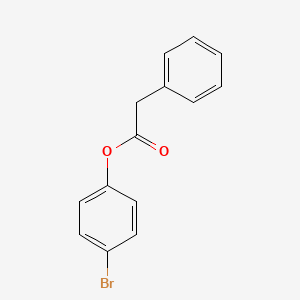
![1H-Pyrrolo[2,3-b]pyridine, 2-(difluoromethyl)-5-nitro-1-(phenylsulfonyl)-](/img/structure/B8751387.png)
